2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that features a thiazolidine ring, a benzylidenehydrazono group, and a hydroxyphenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Benzylidenehydrazono Group: This step involves the condensation of the thiazolidine derivative with benzaldehyde in the presence of a hydrazine derivative.
Hydroxyphenyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidenehydrazono group, converting it to the corresponding hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation Products: Quinones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Hydrazine derivatives, reduced aromatic compounds.
Substitution Products: Various substituted thiazolidine and aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidine derivatives and their potential as ligands in coordination chemistry.
Biology
Biologically, 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its role in modulating enzyme activity and signaling pathways. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Benzylidenehydrazones: Similar compounds include various Schiff bases that have been studied for their biological activities.
Hydroxyphenyl Derivatives: Compounds such as hydroxyphenylacetic acid and its derivatives.
Uniqueness
What sets 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[(2Z)-2-[(Z)-benzylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-14-8-6-13(7-9-14)21-17(25)15(10-16(23)24)26-18(21)20-19-11-12-4-2-1-3-5-12/h1-9,11,15,22H,10H2,(H,23,24)/b19-11-,20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSHIOAVVLRMG-VTGDJEONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.